molecular formula C22H22N2O5 B5002536 methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoyl]amino}benzoate

methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoyl]amino}benzoate

Cat. No. B5002536
M. Wt: 394.4 g/mol
InChI Key: JKMGSGBQTHLRBK-UHFFFAOYSA-N
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Description

The compound “methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoyl]amino}benzoate” is a complex organic molecule. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The compound also contains a carboxylate ester group and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The isoindole group is a bicyclic structure, and the presence of the dioxo group indicates two carbonyl (C=O) groups within this bicyclic structure . The compound also contains a carboxylate ester group (-CO2CH3) and an amide group (CONH2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The compound “this compound” is predicted to have a density of 1.329 g/cm3 . The boiling point is predicted to be 470.2°C .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The biological activity of a compound depends on its structure and the target biomolecules it interacts with. Without specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

methyl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-13(2)18(24-20(26)16-7-5-6-8-17(16)21(24)27)19(25)23-15-11-9-14(10-12-15)22(28)29-3/h5-13,18H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMGSGBQTHLRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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